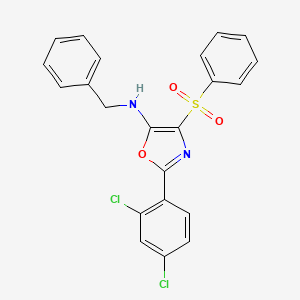
4,6-Bis(4-methylstyryl)-2-(propylsulfanyl)nicotinonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4,6-Bis(4-methylstyryl)-2-(propylsulfanyl)nicotinonitrile, also known as BMSPN, is an organic compound belonging to the class of nitriles. It is a colorless solid that is insoluble in water and soluble in organic solvents. BMSPN has been used in a variety of scientific research applications, including drug synthesis, drug delivery, and drug metabolism. BMSPN is also known to have biochemical and physiological effects on the body.
Scientific Research Applications
Organic Synthesis Applications
In the realm of organic synthesis, compounds related to 4,6-Bis(4-methylstyryl)-2-(propylsulfanyl)nicotinonitrile have been studied for their unique reactivity and potential in constructing complex molecular architectures. For instance, the synthesis of 3-Aroylnicotinonitriles from Aroylketene Dithioacetals showcases the utility of related compounds in generating nicotinonitriles with potential biological activities (E. R. Anabha et al., 2007). This research demonstrates the versatility of these compounds in organic synthesis, highlighting their potential in the creation of novel molecules.
Photovoltaic Applications
In the photovoltaic domain, derivatives of this compound have been investigated for their application in dye-sensitized solar cells (DSSCs). A study on the synthesis, characterization, and DSSC study of new 2-methoxy-4,6-bis(4-(4-nitrostyryl)phenyl)nicotinonitrile illustrates the compound's efficacy as a co-sensitizer dye, enhancing the photovoltaic performance of DSSCs (B. Hemavathi et al., 2019). This work suggests the potential of this compound derivatives in improving the efficiency and spectral coverage of solar cells.
Material Science Applications
In material science, related compounds have been explored for their ability to form complex polymers with unique properties. The synthesis and characterization of novel bis(pyridine-2(1H)-thiones) and their bis(2-methylsulfanylpyridines) incorporating 2,6-dibromophenoxy moiety is a notable example, revealing the compound's utility in creating materials with potential applications ranging from catalysis to electronics (S. Sanad et al., 2019). These findings underscore the importance of such compounds in the development of new materials with tailored functionalities.
properties
IUPAC Name |
4-[(Z)-2-(4-methylphenyl)ethenyl]-6-[(E)-2-(4-methylphenyl)ethenyl]-2-propylsulfanylpyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N2S/c1-4-17-30-27-26(19-28)24(15-13-22-9-5-20(2)6-10-22)18-25(29-27)16-14-23-11-7-21(3)8-12-23/h5-16,18H,4,17H2,1-3H3/b15-13-,16-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRHXYAXYXORPSS-VCFJNTAESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=C(C(=CC(=N1)C=CC2=CC=C(C=C2)C)C=CC3=CC=C(C=C3)C)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCSC1=C(C(=CC(=N1)/C=C/C2=CC=C(C=C2)C)/C=C\C3=CC=C(C=C3)C)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(6-fluoro-1,3-benzothiazol-2-yl)-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-amine](/img/structure/B2692152.png)

![2-(2-butoxyphenyl)-5-((3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/no-structure.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(2,4-dimethylthiazol-5-yl)acetamide](/img/structure/B2692161.png)

![trans-2-[(6-Methylpyridin-3-yl)oxy]cyclopentan-1-ol](/img/structure/B2692165.png)
![9-cyclohexyl-3-[(4-fluorophenyl)methyl]-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2692167.png)

![N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2692170.png)

![7-chloro-3-((4-ethylphenyl)sulfonyl)-N-(2-methoxybenzyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2692173.png)
